5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]-2-methylbenzoic acid
Description
The compound 5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]-2-methylbenzoic acid (CAS: 380195-30-2) is a pyrazolone-sulfonamide hybrid with the molecular formula C₁₉H₁₉N₃O₅S and a molecular weight of 401.4 g/mol . Its structure comprises:
- A 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl core, a pyrazolone derivative known for its role in anti-inflammatory and antimicrobial agents .
Properties
IUPAC Name |
5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)sulfamoyl]-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-12-9-10-15(11-16(12)19(24)25)28(26,27)20-17-13(2)21(3)22(18(17)23)14-7-5-4-6-8-14/h4-11,20H,1-3H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWPIXYVRFFICB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylamine with chlorosulfonic acid, followed by subsequent reactions to introduce the benzoic acid moiety.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and equipment to ensure consistent quality and yield. The process may also include purification steps to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_3{(5E)-3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-5-3 ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted derivatives where different functional groups are introduced.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including 5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]-2-methylbenzoic acid, as promising anticancer agents. Research indicates that these compounds can inhibit cell proliferation in various cancer cell lines. For instance, a series of pyrazole derivatives were tested against breast cancer cell lines MCF-7 and MDA-MB-231, showing significant cytotoxic effects when combined with doxorubicin, suggesting a synergistic effect that enhances their anticancer properties .
Antimicrobial Properties
The compound exhibits notable antimicrobial activity against both bacterial and fungal strains. In vitro studies have demonstrated that pyrazole-based compounds can effectively inhibit the growth of various pathogens. For example, derivatives similar to 5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]-2-methylbenzoic acid have shown potent antibacterial effects with minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics .
Anti-inflammatory Effects
The sulfamoyl group in the compound suggests potential anti-inflammatory properties. Compounds with similar structures have been studied for their ability to modulate inflammatory pathways, making them candidates for treating conditions characterized by chronic inflammation .
Pesticidal Activity
Research has indicated that pyrazole derivatives can serve as effective fungicides and herbicides. The compound's structure allows it to interact with specific biochemical pathways in plants and fungi, inhibiting growth and reproduction. Field studies have reported that certain pyrazole-based compounds outperform traditional pesticides in controlling phytopathogenic fungi .
Plant Growth Regulators
Certain derivatives of the compound may act as plant growth regulators, promoting growth or enhancing resistance to environmental stressors. This application is particularly relevant in sustainable agriculture practices aimed at reducing chemical inputs while maintaining crop yields .
Synthesis and Characterization
The synthesis of 5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]-2-methylbenzoic acid involves several steps including the formation of the pyrazole ring followed by sulfamoylation and carboxylic acid functionalization. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Case Study: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers synthesized a series of pyrazole derivatives including 5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]-2-methylbenzoic acid and evaluated their anticancer activity against various cell lines. The results indicated that certain modifications to the pyrazole structure significantly enhanced cytotoxicity compared to traditional chemotherapeutics.
Case Study: Agricultural Field Trials
Another study focused on the agricultural application of pyrazole derivatives as fungicides demonstrated their effectiveness in field trials against common crop diseases. The results showed reduced disease incidence and improved yield compared to untreated controls.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Substituent Variations on the Benzoic Acid Moiety
Key analogs differ in substituents on the benzoic acid ring, altering electronic properties and steric effects:
- Chlorine Substitutions: The 2-chloro derivative (CAS 438031-01-7) replaces the methyl group with a chlorine atom, increasing molecular weight (421.85 vs. The dichloro analog (CAS 380349-12-2) further amplifies electron-withdrawing effects, which may reduce solubility but improve membrane permeability .
- Positional Isomerism : The 3-sulfamoyl isomer (CAS 307511-52-0) shifts the sulfamoyl group from position 5 to 3, likely altering molecular conformation and hydrogen-bonding patterns in crystal lattices or protein binding pockets .
Modifications to the Pyrazolone Core
- This reduces hydrophilicity and may limit solubility in aqueous environments .
Crystallographic and Hydrogen-Bonding Profiles
- The pyrazolone ring in the target compound adopts a non-planar conformation due to puckering, as described by Cremer-Pople coordinates .
- Hydrogen-bonding networks involving the sulfamoyl (-SO₂NH-) and carboxylic acid (-COOH) groups are critical for crystal stability. Analogs lacking these groups (e.g., amide derivatives in ) exhibit weaker intermolecular interactions, as seen in lower melting points .
Pharmacological Implications
Key considerations include:
- Sulfamoyl Group : Enhances binding to bacterial dihydropteroate synthase (DHPS), a target of sulfa drugs. Chlorine substitutions (e.g., CAS 438031-01-7) may improve target affinity via halogen bonding .
- Carboxylic Acid : Increases solubility and enables salt formation, improving bioavailability. Its absence in amide derivatives () may reduce gastrointestinal absorption .
Biological Activity
The compound 5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]-2-methylbenzoic acid is a pyrazole derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C15H13N3O2S
- Molecular Weight : 331.4126 g/mol
- CAS Number : 92555-01-6
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to exhibit significant inhibitory effects on various cancer cell lines, including:
These values indicate that the compound is more potent than some standard chemotherapeutic agents like doxorubicin.
2. Anti-inflammatory Effects
The compound has demonstrated notable anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. For example, in vitro studies showed a significant decrease in TNF-α levels when treated with the compound, suggesting its potential for managing inflammatory diseases .
3. Antimicrobial Activity
In addition to its anticancer and anti-inflammatory effects, this pyrazole derivative has shown promising antimicrobial activity against various pathogens. Research indicates that it possesses both antibacterial and antifungal properties, making it a candidate for further exploration in infectious disease treatment .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Caspase Activation : The compound increases caspase-3 levels, which is crucial for apoptosis in cancer cells .
- Cytokine Modulation : It modulates cytokine production, contributing to its anti-inflammatory effects .
- Enzymatic Inhibition : The compound inhibits specific enzymes involved in cancer cell proliferation and inflammation pathways .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in clinical settings:
- Case Study on Breast Cancer : A study involving MCF-7 cells indicated that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis rates compared to untreated controls.
- Inflammatory Disease Model : In animal models of inflammation, administration of the compound led to reduced swelling and pain, indicating its potential use in treating conditions like arthritis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
